Methyl 2-trifluoromethanesulfonylacetate
Overview
Description
Molecular Structure Analysis
The molecular formula of Methyl 2-trifluoromethanesulfonylacetate is C4H5F3O4S . Its average mass is 206.140 Da and its monoisotopic mass is 205.986069 Da .Physical And Chemical Properties Analysis
Methyl 2-trifluoromethanesulfonylacetate is a colorless liquid. The molecular weight of the compound is 206.14 g/mol .Scientific Research Applications
Photoredox Catalysis : This compound has been used as a carbomethoxydifluoromethylating reagent under photoredox conditions, contributing to the creation of carbomethoxydifluoromethylated products (Yu, Xu, & Qing, 2016).
Molecular Structure Analysis : Investigations into the gas phase structure of methyl trifluoromethanesulfonate (a related compound) via gas electron diffraction and quantum chemical calculations have provided insights into the molecular conformation and properties of covalent sulfonates (Trautner et al., 1999).
Electrochemical Studies : Research on the dissociation of trifluoromethanesulfonic acid in non-aqueous solvents, through conductometry and other methods, has furthered understanding of the strength and behavior of trifluoromethanesulfonic acid in various solvents (Fujinaga & Sakamoto, 1977).
Synthesis Applications : It has been utilized in the formation of [11C]methyl triflate, a compound used in radiolabeling and imaging studies (Jewett, 1992).
Ab Initio Calculations : Ab initio calculations have been conducted to understand the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, showing significant influence of fluorine substitution on the structure and energy of these anions (Raabe, Gais, & Fleischhauer, 1996).
Catalysis Research : The compound has been studied as a catalyst in acylation reactions, demonstrating high catalytic activity for acylation of alcohols with acid anhydrides and mixed anhydrides (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c1-11-3(8)2-12(9,10)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFUPQHLLOKMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-trifluoromethanesulfonylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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